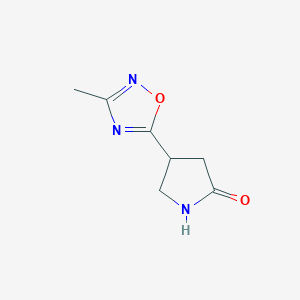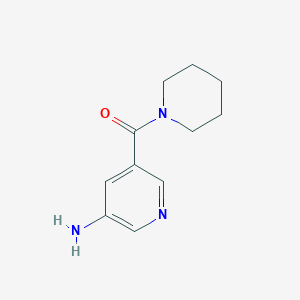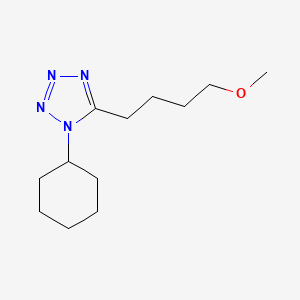
(S)-3-Methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methylpyrrolidin-3-amine is a chiral amine compound with the molecular formula C5H12N It is characterized by a pyrrolidine ring substituted with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methylpyrrolidin-3-amine typically involves the enantioselective reduction of 3-methylpyrrolidin-3-one. One common method is the catalytic hydrogenation using chiral catalysts such as Rhodium or Ruthenium complexes. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of chiral auxiliaries or enzymes in the synthesis process can further enhance the enantioselectivity and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: this compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrrolidine ring and the amine group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
®-3-Methylpyrrolidin-3-amine: The enantiomer of (S)-3-Methylpyrrolidin-3-amine, with different stereochemistry and potentially different biological activity.
3-Methylpyrrolidine: The non-chiral version of the compound, lacking the specific stereochemistry of this compound.
N-Methylpyrrolidine: A structurally similar compound with a methyl group on the nitrogen atom instead of the carbon atom.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3S)-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
WGOWOSXVPSBDEY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@]1(CCNC1)N |
Canonical SMILES |
CC1(CCNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)


![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)


